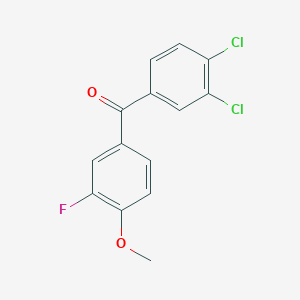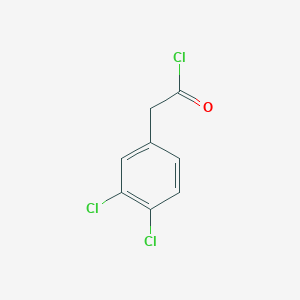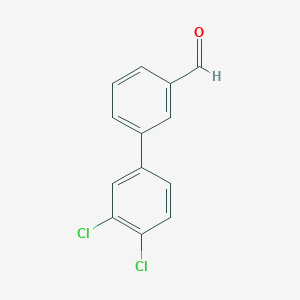
3-(3,4-Dimethylphenyl)aniline
Overview
Description
3-(3,4-Dimethylphenyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound features a phenyl group substituted with two methyl groups at the 3 and 4 positions, and an aniline group at the 1 position. It is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
The primary target of 3-(3,4-Dimethylphenyl)aniline is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in Salmonella typhimurium , a bacterium that can cause foodborne illness.
Mode of Action
It is known that anilines and their derivatives, including this compound, can interact with their targets through various mechanisms, such ashydrogen bonding and electrophilic aromatic substitution .
Biochemical Pathways
It is known that anilines and their derivatives can be involved in various biochemical pathways, including thesynthesis of guanidines , which have diverse biological activities.
Biochemical Analysis
Biochemical Properties
3-(3,4-Dimethylphenyl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as DNA and proteins, potentially causing oxidative stress and cellular damage .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and duration of exposure. At lower concentrations, it has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). These pathways play a crucial role in regulating cell growth, differentiation, and apoptosis. This compound can modulate the activity of MAPKs, leading to changes in gene expression and cellular metabolism . At higher concentrations, it may induce cytotoxic effects, including cell cycle arrest and apoptosis, through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It has been shown to bind to the active sites of cytochrome P450 enzymes, leading to the inhibition or activation of these enzymes . This binding can result in the formation of reactive intermediates, which can further interact with cellular components, such as DNA, proteins, and lipids, causing oxidative damage and alterations in cellular function . Additionally, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound can undergo degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress, leading to chronic cellular damage and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit minimal toxicity and can be metabolized efficiently by the liver . At higher doses, it can cause significant toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often associated with the generation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dose level leads to a marked increase in toxicity, indicating the importance of dose-dependent studies in evaluating the safety of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolism of this compound involves hydroxylation, N-demethylation, and conjugation reactions, leading to the formation of various metabolites . These metabolites can further undergo phase II metabolism, involving conjugation with glucuronic acid, sulfate, or glutathione, facilitating their excretion from the body . The metabolic pathways of this compound can influence its biological activity and toxicity, highlighting the importance of understanding its metabolism in evaluating its safety and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its lipophilicity and interactions with transporters and binding proteins . It has been shown to be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and clearance .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . It can also localize to the mitochondria, where it may influence mitochondrial function and contribute to the generation of reactive oxygen species . The subcellular localization of this compound is influenced by its chemical properties and interactions with intracellular proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect its localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)aniline can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzene with aniline in the presence of a catalyst. This process typically requires elevated temperatures and may involve the use of solvents to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the catalytic hydrogenation of nitro compounds derived from 3,4-dimethylbenzene. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dimethylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are typical.
Substitution: Conditions often involve the use of Lewis acids or other catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions include nitroanilines, nitrosoanilines, and various substituted anilines depending on the specific reagents and conditions used .
Scientific Research Applications
3-(3,4-Dimethylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Research into its biological activity includes studies on its potential as a pharmaceutical intermediate.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of polymers, resins, and other materials
Comparison with Similar Compounds
N,N-Dimethylaniline: This compound features a dimethylamino group attached to a phenyl group and is used in similar applications, such as dye synthesis.
3,4-Dimethylaniline: Similar in structure but lacks the aniline group, making it less reactive in certain types of reactions.
Uniqueness: 3-(3,4-Dimethylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aniline derivatives. Its dual methyl groups enhance its stability and influence its reactivity in electrophilic substitution reactions .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZFUSLSIHQFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374386 | |
| Record name | 3-(3,4-dimethylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-24-2 | |
| Record name | 3′,4′-Dimethyl[1,1′-biphenyl]-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728919-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-dimethylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 728919-24-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


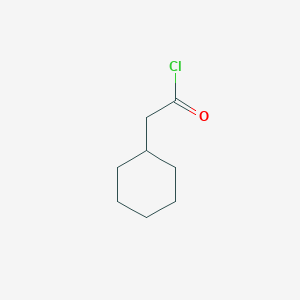


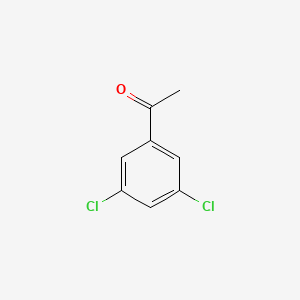
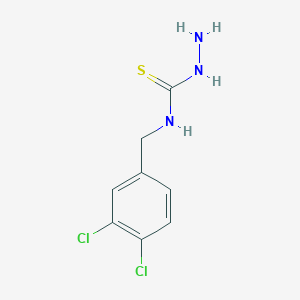
![2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1302683.png)





